1-40-Somatoliberin belongs to a class of peptides known as growth hormone-releasing factors. It is classified as a neuropeptide due to its role in signaling within the nervous system and its influence on endocrine functions.
The synthesis of 1-40-Somatoliberin primarily utilizes solid-phase peptide synthesis, a widely adopted method for creating peptides. This process involves several key steps:
The synthesis can also be performed using liquid-phase methods, which involve coupling amino acids in solution rather than on a solid support. This method can provide alternative pathways for synthesizing similar peptides .
The molecular structure of 1-40-Somatoliberin consists of a chain of 40 amino acids. The specific sequence includes critical residues that are essential for its biological activity and receptor binding.
1-40-Somatoliberin primarily undergoes peptide bond formation during its synthesis. It can also participate in various chemical reactions:
1-40-Somatoliberin exerts its biological effects by binding to the growth hormone-releasing hormone receptor located on pituitary cells. This interaction activates a G-protein-coupled receptor pathway, leading to an increase in cyclic adenosine monophosphate levels within the cells. The elevated cyclic adenosine monophosphate triggers the secretion of growth hormone from the pituitary gland, which subsequently influences numerous physiological processes related to growth and metabolism .
1-40-Somatoliberin is typically presented as a white or off-white powder. It is soluble in water and exhibits stability under proper storage conditions.
The peptide's stability can be affected by environmental factors such as temperature, pH, and the presence of oxidizing agents. Its reactivity allows for modifications that can enhance its pharmacological properties or alter its biological activity .
1-40-Somatoliberin has diverse applications across several scientific fields:
This compound's multifaceted role underscores its importance in both basic research and clinical applications related to hormonal regulation and metabolic health.
The isolation of 1-40-Somatoliberin (Growth Hormone-Releasing Factor, GRF) from human pancreatic islet tumors represents a landmark in neuroendocrinology. This 40-amino acid peptide was first purified in 1982 from pancreatic endocrine tumors of patients with acromegaly, a condition characterized by excessive growth hormone (GH) secretion. Unlike hypothalamic GRF (later identified as a 44-amino acid variant), the pancreatic tumor-derived peptide was identified as a 40-residue isoform (GRF(1-40)-OH) with identical N-terminal biological activity [5] [8]. Structural analysis confirmed that the core bioactive sequence (residues 1-29) was conserved between pancreatic and hypothalamic variants, explaining its potent GH-releasing activity [5]. The discovery was pivotal as it demonstrated that ectopic hormone production by neuroendocrine tumors (NETs) could mimic hypothalamic signaling pathways, leading to endocrine syndromes [4] [8].
Early characterization revealed key biochemical properties:
Table 1: Structural Comparison of Human GRF Isoforms
Property | Pancreatic GRF(1-40)-OH | Hypothalamic GRF(1-44)-NH₂ |
---|---|---|
Amino Acid Length | 40 | 44 |
C-Terminal Modification | Free acid (-OH) | Amidated (-NH₂) |
Discovery Source | Pancreatic NETs | Hypothalamic tissue |
Bioactive Core (1-29) | Conserved | Conserved |
Primary Degradation Product | GRF(3-40)-NH₂ | GRF(3-44)-NH₂ |
Pancreatic GRF(1-40)-OH emerged as a critical tool for understanding neuroendocrine tumor biology. Its isolation from pancreatic tumors validated the concept that NETs can produce and secrete fully functional hypothalamic-like peptides, causing paraneoplastic syndromes [4] [6]. This discovery accelerated research into:
Furthermore, GRF-secreting tumors highlighted the differential expression of processing enzymes in neuroendocrine tissues. Unlike hypothalamic neurons, pancreatic NETs exhibited altered prohormone convertase activity, generating the 40-amino acid variant instead of the 44-residue form [4]. This provided insights into tissue-specific peptide processing mechanisms.
Comparative studies of pancreatic and hypothalamic GRF isoforms revealed fundamental principles of neuroendocrine regulation:
Table 2: Physiological Contrasts: Hypothalamic vs. Pancreatic GRF Systems
Characteristic | Hypothalamic GRF | Pancreatic GRF (NET-derived) |
---|---|---|
Primary Regulation | GH/IGF-1 negative feedback | Constitutive tumor secretion |
Receptor Expression | Pituitary GHRH-R dominant | Pituitary + extrapituitary SV1 |
Biological Outcome | Pulsatile GH secretion | Chronic GH hypersecretion |
Associated Pathology | None (physiological) | Ectopic acromegaly |
Somatotroph Histology | Normal cellularity | Hyperplasia/Adenoma formation |
These distinctions underscore how tumor-derived peptides serve as natural experiments, revealing regulatory mechanisms obscured in physiological contexts. The discovery of 1-40-Somatoliberin fundamentally expanded the understanding of GRF beyond hypothalamic-pituitary communication to include paracrine/autocrine roles in peripheral tissues and neoplasia [4] [7].
Table 3: Chemical Summary of 1-40-Somatoliberin (Human Pancreatic Islet)
Property | Specification |
---|---|
IUPAC Name | 1-29-Somatoliberin (human pancreatic islet), 29-L-argininamide-, acetate (salt), hydrate (9CI) |
CAS Registry | Not assigned (see CID 16133753) |
PubChem CID | 16133753 [3] |
Molecular Formula | C₁₅₁H₂₅₂N₄₄O₄₅S |
Peptide Length | 40 amino acids |
Bioactive Core | Residues 1-29 |
Post-Translational Modification | None (linear peptide) |
Primary Biological Source | Human pancreatic neuroendocrine tumors |
Receptor Target | Pituitary GHRH-R & extrapituitary SV1 receptors |
Key Reference Compound | Hypothalamic GRF(1-44)-NH₂ (PubChem CID 16132220) |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1